molecular formula C9H5ClN2O4S B1428005 5-Nitroquinoline-8-sulfonyl chloride CAS No. 855766-52-8

5-Nitroquinoline-8-sulfonyl chloride

Cat. No.: B1428005
CAS No.: 855766-52-8
M. Wt: 272.67 g/mol
InChI Key: SYCSHDSCDLKMLC-UHFFFAOYSA-N
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Description

5-Nitroquinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C9H5ClN2O4S and a molecular weight of 272.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinoline-8-sulfonyl chloride typically involves the nitration of quinoline derivatives followed by sulfonylation. One common method includes the nitration of 8-hydroxyquinoline to form 8-hydroxy-5-nitroquinoline, which is then treated with chlorosulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitroquinoline-8-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it valuable in the modification of polymers and other materials .

Mechanism of Action

The mechanism of action of 5-Nitroquinoline-8-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

    5-Nitroquinoline: A simpler derivative lacking the sulfonyl chloride group.

    8-Hydroxyquinoline: A precursor in the synthesis of 5-Nitroquinoline-8-sulfonyl chloride.

    Quinoline-8-sulfonic acid: An oxidized derivative of the compound.

Uniqueness: this compound is unique due to the presence of both nitro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various applications .

Properties

IUPAC Name

5-nitroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSHDSCDLKMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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